1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

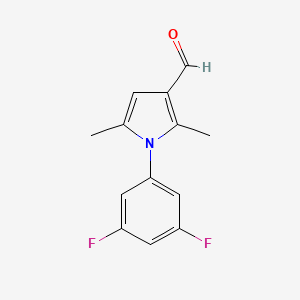

1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a fluorinated pyrrole derivative characterized by a substituted phenyl ring (3,5-difluoro) attached to a pyrrole core with methyl groups at positions 2 and 5, and a carbaldehyde functional group at position 2.

Properties

Molecular Formula |

C13H11F2NO |

|---|---|

Molecular Weight |

235.23 g/mol |

IUPAC Name |

1-(3,5-difluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

InChI |

InChI=1S/C13H11F2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3 |

InChI Key |

CDRDRAQTTAOYDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC(=C2)F)F)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with suitable aldehyde precursors under controlled conditions. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: Formation of 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cleaving PARP .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

a. 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Key Difference : The fluorine substituents on the phenyl ring are at positions 2 and 4 instead of 3 and 4.

- Impact : The ortho/para fluorine arrangement may alter steric hindrance and electronic distribution compared to the meta-substituted derivative. This could influence solubility, reactivity in nucleophilic addition (via the aldehyde group), and intermolecular interactions in crystalline phases .

- Commercial Status: Available from Santa Cruz Biotechnology at $334/g (1 g) , contrasting with the discontinued 3,5-difluoro analogue .

b. N-Substituted Pyrazoline Carbaldehydes (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)

- Core Structure : Pyrazoline (a five-membered ring with two adjacent nitrogens) vs. pyrrole (one nitrogen).

- Functional Groups : Both feature fluorophenyl and carbaldehyde moieties.

- Crystallographic data confirm planar geometries for such compounds, which may differ from the rigid pyrrole system .

Fluorinated Heterocycles in Agrochemicals

Compounds like 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide) highlight the role of fluorine in enhancing pesticidal activity.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The discontinued status of the 3,5-difluoro derivative may reflect synthetic difficulties, such as regioselective fluorination or purification hurdles .

- Biological Relevance : While pyrazoline carbaldehydes are studied for medicinal applications (e.g., antimicrobial activity), the pyrrole-carbaldehyde scaffold’s bioactivity remains underexplored, warranting further investigation .

Notes and Limitations

- The comparison is constrained by the scarcity of peer-reviewed data on the target compound; most evidence derives from commercial catalogs or structural analogues.

- Fluorine substitution patterns significantly modulate physicochemical properties, but direct comparative bioactivity or stability studies are lacking in the provided sources.

- Further research should prioritize crystallographic analysis and computational modeling to elucidate structure-activity relationships.

Biological Activity

1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 923795-10-2) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a molecular formula of C13H11F2NO and a molecular weight of 235.23 g/mol. Its structural characteristics suggest a range of possible interactions with biological targets, making it a candidate for various pharmacological applications.

The compound's chemical structure is pivotal in determining its biological activity. The presence of the difluorophenyl group enhances lipophilicity and may influence binding affinity to certain biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H11F2NO |

| Molecular Weight | 235.23 g/mol |

| CAS Number | 923795-10-2 |

Biological Activity Overview

Research into the biological activity of this compound indicates its potential in several areas:

1. Antimicrobial Activity

Studies have shown that derivatives of 2,5-dimethylpyrroles exhibit significant antimicrobial properties. In particular, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis. For instance, a related study reported minimum inhibitory concentrations (MIC) for several pyrrole derivatives against M. tuberculosis ranging from 0.40 to >25 µg/mL, indicating that structural modifications can lead to enhanced antimicrobial efficacy .

2. Antitumor Activity

Pyrrole derivatives are known for their antitumor properties. The compound has been evaluated in various assays to determine its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in specific cancer types, although detailed IC50 values for this specific compound are still under investigation.

3. Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in the context of various biochemical pathways. For example, research on similar pyrrole compounds has identified them as potential inhibitors of fibroblast growth factor receptors (FGFR), which play critical roles in tumor growth and angiogenesis .

Case Studies and Research Findings

A comprehensive study focused on the SAR (structure-activity relationship) of pyrrole derivatives indicated that modifications at the 3-position significantly affect biological activity. The study highlighted that certain substitutions could enhance antitubercular activity while maintaining low cytotoxicity against mammalian cells .

Table: SAR Analysis of Pyrrole Derivatives

| Compound | R Group | MIC90 (µg/mL) | Cytotoxicity (SI) |

|---|---|---|---|

| 5n | 3,5-Difluorophenyl | <1 | High |

| 5q | 4-Methylphenyl | <1 | Moderate |

| 5r | Phenyl | <1 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.